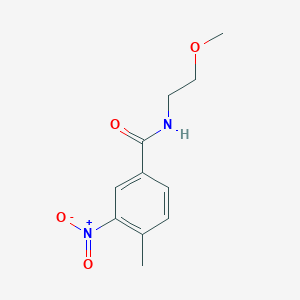

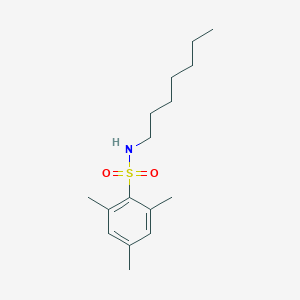

N-heptyl-2,4,6-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-heptyl-2,4,6-trimethylbenzenesulfonamide, commonly known as TMB-8, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. TMB-8 is primarily used as an inhibitor of intracellular Ca2+ release, which makes it a valuable tool in the study of intracellular signaling pathways.

Applications De Recherche Scientifique

Synthesis and Characterization of Sulfonamide Compounds

Sulfonamide derivatives, including those with structures similar to N-heptyl-2,4,6-trimethylbenzenesulfonamide, are highlighted for their broad bioactive spectrum and wide medicinal applications. The research into sulfonamide-based chemistry underscores the importance of chemical modifications to enhance the efficacy and reduce the toxicity of these compounds. This area of study is pivotal for the development of new pharmaceuticals and functional molecules (He Shichao et al., 2016).

Photosensitive Protecting Groups

The application of photosensitive protecting groups, including those based on sulfonamide structures, is another area of interest. These groups are used in synthetic chemistry for their ability to be removed under light irradiation, facilitating specific reactions without affecting other parts of the molecule. This technology holds promise for the future, indicating a potential application for compounds like N-heptyl-2,4,6-trimethylbenzenesulfonamide in the synthesis of complex organic molecules (B. Amit et al., 1974).

Environmental and Analytical Applications

In the environmental sector, the analysis and removal of contaminants from water represent a critical application of advanced materials, including those derived from or related to sulfonamide chemistry. The development of composite materials that combine adsorbents with photocatalytic properties, possibly incorporating sulfonamide functionalities, points towards innovative solutions for pollutant degradation in water and air (Shayan MiarAlipour et al., 2018).

Drug Development and Pharmacological Research

The review of natural products as sources of new drugs underscores the value of compounds like N-heptyl-2,4,6-trimethylbenzenesulfonamide, derived or inspired from natural sources. The structural diversity and biological activity of natural products continue to inspire the development of novel therapeutic agents, highlighting an important domain for the application of sulfonamide derivatives (D. Newman & G. Cragg, 2012).

Propriétés

IUPAC Name |

N-heptyl-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2S/c1-5-6-7-8-9-10-17-20(18,19)16-14(3)11-13(2)12-15(16)4/h11-12,17H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUFCUMICYQDMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404833.png)

![ethyl 2-(4-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404834.png)

![1-[(2-Bromophenyl)carbonyl]-2-methylpiperidine](/img/structure/B404839.png)

![Dimethyl 2-{[(2,4-dichlorophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B404846.png)

![Propyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B404847.png)